molecular formula C18H21NO2 B4889820 2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide

2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide

Cat. No. B4889820
M. Wt: 283.4 g/mol
InChI Key: MOTGXWMYGNTTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide, commonly known as DPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DPA belongs to the class of acetamide compounds and has been studied for its possible applications in the medical field.

Mechanism of Action

The mechanism of action of DPA is not fully understood. However, it has been suggested that DPA may act by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in cells. DPA has also been shown to modulate the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
Studies have shown that DPA can reduce inflammation and pain in animal models. DPA has also been found to protect neuronal cells from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. Additionally, DPA has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

DPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DPA is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, one limitation of DPA is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on DPA. One area of interest is the development of DPA-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of DPA's effects on other physiological systems, such as the immune system. Additionally, further studies are needed to fully understand the mechanism of action of DPA and its potential applications in the medical field.

Synthesis Methods

The synthesis of DPA involves the reaction between 2-(3,5-dimethylphenoxy)acetic acid and 1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of DPA as a white crystalline solid.

Scientific Research Applications

DPA has been studied for its potential applications in the medical field. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. DPA has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-9-14(2)11-17(10-13)21-12-18(20)19-15(3)16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTGXWMYGNTTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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